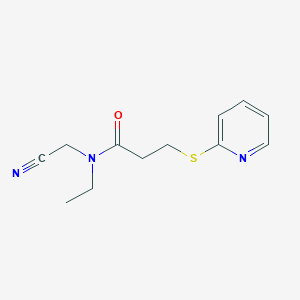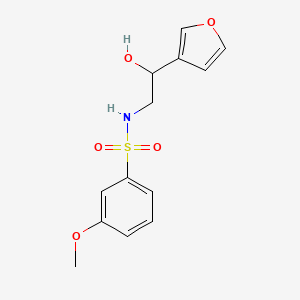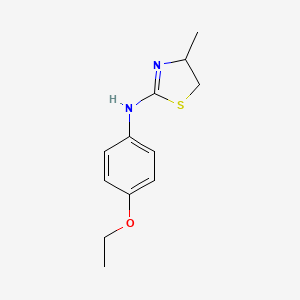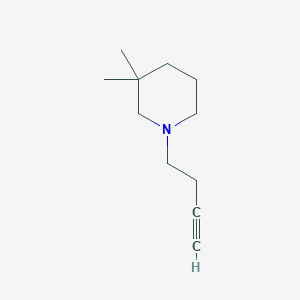
1-(4-methoxyphenyl)-1H-1,2,4-triazole
Übersicht
Beschreibung
“1-(4-methoxyphenyl)-1H-1,2,4-triazole” is a chemical compound that belongs to the family of triazoles . It’s a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been studied. For instance, the synthesis of (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for the production of various drug intermediates, was performed using Saccharomyces uvarum as a biocatalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). Theoretical and experimental results often show good agreement .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using various methodologies. Biotransformation is one of the most preferred methodologies that have many advantages compared to chemical catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, the vibrational wavenumbers of the structure can be computed using DFT .Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibitory Potential
Research by Arfan et al. (2018) has explored the enzymatic potential of derivatives of 1-(4-methoxyphenyl)-1H-1,2,4-triazole, particularly as cholinesterase inhibitors. These derivatives demonstrated significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, suggesting their potential application in conditions where cholinesterase inhibition is beneficial (Arfan et al., 2018).
Corrosion Inhibition
The derivative 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been investigated for its corrosion inhibition properties on mild steel in hydrochloric acid medium. This research, conducted by Bentiss et al. (2009), demonstrates that the compound can significantly inhibit acidic corrosion, even at low concentrations, and suggests potential applications in protecting metals from acidic corrosion (Bentiss et al., 2009).
Preparation of Ester Derivatives
Toumani (2017) explored the preparation of various ester derivatives involving this compound. This research emphasizes the versatility of the compound in synthesizing different ester derivatives, which could have various biological applications (Toumani, 2017).
Antioxidant Activity
Research on compounds containing the 1,2,4-triazole ring, including those with 4-methoxyphenyl substituents, indicates a wide spectrum of biological activities, including antioxidant properties. Gürbüz et al. (2020) synthesized new compounds with potential antioxidant applications, highlighting the compound's role in pharmaceutical chemistry (Gürbüz et al., 2020).
Molecular Structure Analysis
The research by Kesternich et al. (2010) on 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone emphasizes the importance of understanding the molecular structure of this compound derivatives for potential applications in various fields, including pharmaceuticals and materials science (Kesternich et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, 4`-Methoxypropiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-4-2-8(3-5-9)12-7-10-6-11-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCCOAUMJBFQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68377-33-3 | |
| Record name | 1-(4-methoxyphenyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2578154.png)


![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2578158.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2578161.png)

![3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2578165.png)

![N-(4-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2578169.png)

![3-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolidine-4-carboxamide](/img/structure/B2578171.png)

